molecular formula C23H13BrClI2NO3 B374923 N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE

N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE

Cat. No.: B374923
M. Wt: 720.5g/mol
InChI Key: MBPKICBRUYNDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE is a complex organic compound with a unique structure that includes bromine, chlorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE is unique due to its specific combination of halogen atoms and its potential for diverse chemical reactions and applications. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H13BrClI2NO3

Molecular Weight

720.5g/mol

IUPAC Name

N-[2-(3-bromonaphthalen-2-yl)oxy-5-chlorophenyl]-2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C23H13BrClI2NO3/c24-17-7-12-3-1-2-4-13(12)8-21(17)31-20-6-5-14(25)9-19(20)28-23(30)16-10-15(26)11-18(27)22(16)29/h1-11,29H,(H,28,30)

InChI Key

MBPKICBRUYNDGQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O)Br

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O)Br

Origin of Product

United States

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